Mal-PEG4-Val-Cit-PAB-OH

Catalog No.
S534463
CAS No.
2055041-39-7
M.F
C33H50N6O11
M. Wt
706.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-PEG4-Val-Cit-PAB-OH

CAS Number

2055041-39-7

Product Name

Mal-PEG4-Val-Cit-PAB-OH

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide

Molecular Formula

C33H50N6O11

Molecular Weight

706.79

InChI

InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1

InChI Key

RFGYJIMAJDHMSQ-YZNIXAGQSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Mal-PEG4-Val-Cit-PAB-OH

Description

The exact mass of the compound Mal-PEG4-Val-Cit-PAB-OH is 706.3538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mal-PEG4-Val-Cit-PAB-OH is a key component in the field of antibody-drug conjugates (ADCs) research. ADCs are a class of biopharmaceutical drugs that combine the targeting ability of monoclonal antibodies with the cytotoxic activity of potent drugs []. Mal-PEG4-Val-Cit-PAB-OH functions as a cleavable linker molecule within an ADC [, ].

Structure and Function

Mal-PEG4-Val-Cit-PAB-OH consists of four main parts:

  • Maleimide (Mal) group: This end of the linker is highly reactive towards thiol groups, enabling conjugation to the antibody via cysteine residues [, ].
  • PEG spacer: This segment is a short chain of polyethylene glycol (PEG) units. PEG contributes to the water solubility of the entire ADC molecule, improving its pharmacokinetic properties [, ].
  • Val-Cit dipeptide: This central portion is a cleavable linker. The amino acids valine (Val) and citrulline (Cit) are susceptible to cleavage by the enzyme cathepsin B, which is abundant in tumor cells [, ].
  • PAB leaving group: This group facilitates the conjugation reaction between the linker and the cytotoxic payload [].

Advantages of Mal-PEG4-Val-Cit-PAB-OH

The cleavable nature of Mal-PEG4-Val-Cit-PAB-OH offers several advantages in ADC design:

  • Targeted drug delivery: The ADC remains intact in the bloodstream due to the stability of the Val-Cit bond. Once inside tumor cells, cathepsin B cleaves the linker, releasing the cytotoxic payload in the targeted location [, ].
  • Improved efficacy: By delivering the drug directly to cancer cells, this linker design can potentially enhance the therapeutic efficacy of ADCs while reducing side effects on healthy tissues [].

Mal-PEG4-Val-Cit-PAB-OH is a specialized compound used primarily in the field of bioconjugation and drug delivery. Its full name reflects its chemical structure, which includes a maleimide group, a polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a p-aminobenzyl alcohol functional group. The compound has the molecular formula C33H50N6O11C_{33}H_{50}N_{6}O_{11} and a molar mass of 706.78 g/mol, making it suitable for various applications in medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) .

  • Modification of the PEG Group: The PEG component is modified to enhance solubility and stability.
  • Coupling with Valine: Valine is reacted with the modified PEG to form a stable linkage.
  • Formation of Citrulline Linkage: The citrulline component is introduced through peptide coupling techniques.
  • Attachment of p-Aminobenzyl Alcohol: This step involves forming an amide bond between the citrulline and p-aminobenzyl alcohol .

These reactions are crucial for creating a compound that can effectively link antibodies to cytotoxic agents in ADCs.

Mal-PEG4-Val-Cit-PAB-OH exhibits significant biological activity as an ADC linker. It facilitates the selective delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity. The valine-citrulline dipeptide specifically allows for enzymatic cleavage in the tumor microenvironment, releasing the active drug only where it is needed . This targeted approach enhances therapeutic efficacy and reduces side effects associated with conventional chemotherapy.

The synthesis methods for Mal-PEG4-Val-Cit-PAB-OH typically involve:

  • Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the desired peptide sequence.
  • Click Chemistry: Utilized for attaching various functional groups, enhancing the efficiency and specificity of reactions.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity levels necessary for biological applications .

Mal-PEG4-Val-Cit-PAB-OH is primarily used in:

  • Antibody-Drug Conjugates: Serving as a linker that connects antibodies to cytotoxic drugs.
  • Bioconjugation: Facilitating the attachment of various biomolecules for therapeutic or diagnostic purposes.
  • Targeted Cancer Therapy: Enhancing the specificity and effectiveness of cancer treatments by delivering drugs directly to tumor cells .

Interaction studies involving Mal-PEG4-Val-Cit-PAB-OH focus on its binding affinity and stability when conjugated with antibodies or other biomolecules. These studies help to assess:

  • Stability in Biological Fluids: Understanding how well the compound maintains its integrity in serum or other biological environments.
  • Cleavage Efficiency: Evaluating how effectively the linker releases the drug in response to specific enzymes present in tumor tissues .

Several compounds share structural similarities with Mal-PEG4-Val-Cit-PAB-OH, each offering unique properties:

Compound NameStructure FeaturesUnique Aspects
Mal-Amide-PEG4-Val-Cit-PAB-PNPContains a nitrophenyl groupOffers different cleavage mechanisms
Mal-Amide-PEG4-Val-Cit-PAB-OHSimilar structure but differs in functional groupsMay exhibit different solubility or stability
Mal-PEG4-Val-Cit-PABLacks hydroxyl group; simpler structureMay have different reactivity profiles

Mal-PEG4-Val-Cit-PAB-OH's unique combination of maleimide functionality, PEG spacer, and specific amino acid sequence makes it particularly effective for targeted drug delivery applications compared to these similar compounds .

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Exact Mass

706.3538

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types